N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2.ClH/c1-16-8-10-17(11-9-16)31(27,28)15-12-20(26)25(14-13-24(2)3)22-23-21-18(29-4)6-5-7-19(21)30-22;/h5-11H,12-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJEIOJPDJOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups, including a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a tosyl group. Its molecular formula is with a molecular weight of approximately 470 g/mol. The presence of these functional groups contributes to its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzyme Activity : Preliminary studies suggest that compounds with similar structures can inhibit enzymes involved in tumor progression, such as ubiquitin ligases. These enzymes play critical roles in protein degradation and cell cycle regulation, making them targets for cancer therapy.
- FGFR4 Inhibition : The compound has been studied for its potential role as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. Its unique structural features may enhance binding affinity to FGFR4, indicating promise in cancer treatment.
Case Studies
- Antitumor Activity : A study focused on related compounds demonstrated significant antitumor activity against various cancer cell lines. The mechanism was attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival.
- In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to controls .
Data Tables
The following table summarizes key biological activities and properties associated with the compound:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H28ClN3O3S
- Molecular Weight : 433.99 g/mol
- Structure : The compound features a complex structure with a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a tosylpropanamide group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride exhibit significant antimicrobial properties. A study on thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their effects against various cancer cell lines, including breast cancer (MCF7). For instance, derivatives containing thiazole rings have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression . The sulfonamide group may also play a role in enhancing anticancer activity through enzyme inhibition mechanisms .
Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, compounds similar to this compound were tested against various microbial strains. Results indicated that certain modifications led to increased potency against resistant strains, highlighting the importance of structural diversity in drug design .
Study 2: Anticancer Activity Evaluation
A study focused on the anticancer properties of thiazole-based compounds demonstrated that specific derivatives significantly reduced cell viability in MCF7 cells. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting that this compound could serve as a lead compound for further development in cancer therapy .
Q & A
Q. Key Optimization Factors :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF | Polar aprotic solvents improve solubility of intermediates |
| Catalyst | Glacial acetic acid | Enhances reaction rate by protonating intermediates |
| Temperature | Reflux (~78°C for ethanol) | Higher temperatures accelerate kinetics but may degrade heat-sensitive groups |
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Confirm purity (>95%) using a C18 column with UV detection at 254 nm; retention time should match standards .
- NMR Spectroscopy :
- ¹H NMR : Verify substituents (e.g., dimethylamino protons at δ 2.2–2.5 ppm, methoxy group at δ 3.8 ppm) .
- ¹³C NMR : Identify carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic thiazole carbons .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) should align with the theoretical molecular weight (e.g., m/z ~550–600 for the hydrochloride salt) .
Q. Common Pitfalls :
- Residual solvents (e.g., DMF) may obscure NMR signals; lyophilize samples thoroughly .
- Hydrochloride salt formation can affect solubility; use deuterated DMSO for NMR if insoluble in CDCl₃ .
Advanced: How should researchers design experiments to evaluate the compound’s biological activity, and what controls are critical?
Methodological Answer:
- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., PFOR enzymes in anaerobic microbes) based on structural analogs .
- In Vitro Assays :
- Enzyme inhibition: Use spectrophotometric assays (e.g., NADH oxidation for PFOR activity) with IC₅₀ calculations .
- Cytotoxicity: Test against mammalian cell lines (e.g., HEK293) to assess selectivity .
- Controls :
- Positive controls: Known inhibitors (e.g., nitazoxanide for thiazole-based compounds) .
- Negative controls: Vehicle (DMSO) and scrambled analogs (e.g., non-tosylated derivatives) .
Q. Data Interpretation :
- Compare dose-response curves across replicates to identify outliers.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to PFOR or similar targets .
Advanced: How can researchers resolve contradictions in biological activity data between studies?
Methodological Answer:
- Source Analysis : Check for differences in:
- Assay conditions : pH, temperature, and ionic strength affect compound protonation and solubility .
- Cell lines : Variability in membrane transporters (e.g., overexpression of efflux pumps) .
- Structural Verification : Reconfirm batch purity via HPLC and NMR; impurities (e.g., unreacted tosyl chloride) may skew results .
- Meta-Analysis : Use public databases (ChEMBL, PubChem) to compare IC₅₀ values of structural analogs .
Example :
A study reporting low antimicrobial activity might use non-standardized inoculum sizes, whereas high-activity studies may optimize bacterial growth phases .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction :
- Docking Studies :
- Align the compound’s 3D structure (generated via Chem3D) with PFOR’s active site (PDB: 1E9H) to assess hydrogen bonding and steric fit .
Q. Key Findings :
- The dimethylamino group enhances solubility but may limit BBB penetration due to cationic charge .
- The tosyl moiety improves metabolic stability by resisting esterase cleavage .
Advanced: How do structural modifications (e.g., altering the methoxy group) affect bioactivity?
Methodological Answer:
- SAR Studies :
- Replace the 4-methoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and enzyme binding .
- Test halogenated analogs (e.g., -Cl, -Br) for improved antimicrobial potency .
- Synthesis Protocol :
- Use Suzuki coupling for aryl modifications or nucleophilic substitution for alkoxy groups .
Case Study :
In benzothiazole analogs, replacing -OCH₃ with -CF₃ increased PFOR inhibition by 40%, likely due to stronger hydrophobic interactions .
Advanced: What strategies ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at -20°C in sealed vials under argon to prevent hydrolysis .
- Lyophilization : Convert to a stable powder form; reconstitute in DMSO for assays .
- Stability Testing :
- Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Findings :
The hydrochloride salt form is hygroscopic; silica gel desiccants are critical to prevent clumping .
Advanced: How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS Validation :
- Linearity : Calibration curve (1–1000 ng/mL) with R² > 0.99 .
- Recovery : Spike plasma samples with known concentrations; recovery should be 85–115% .
- LOQ : Establish at 5 ng/mL with signal-to-noise ratio >10 .
Q. Challenges :
- Matrix effects (e.g., ion suppression in plasma) require protein precipitation with acetonitrile before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
